Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-Ethylpiperazine (CAS 5308-25-8)
Technical Whitepaper: Physicochemical Profiling and Synthetic Applications of 1-Ethylpiperazine (CAS 5308-25-8)
Executive Summary & Nomenclature Clarification
As a Senior Application Scientist, I must first address a critical nomenclature discrepancy in the requested topic. While the title refers to "1-(2-Ethylhexyl)piperazine," the Chemical Abstracts Service (CAS) Registry Number 5308-25-8 definitively and exclusively identifies 1-Ethylpiperazine (also known as N-Ethylpiperazine)[1][2]. The 2-ethylhexyl derivative is a distinctly different molecule (CAS 870703-75-6)[3].
In chemical informatics, drug development, and regulatory compliance, the CAS number serves as the absolute source of truth. Therefore, to maintain strict scientific integrity, this in-depth technical guide focuses entirely on the physicochemical data, mechanistic reactivity, and validated experimental applications of 1-Ethylpiperazine (CAS 5308-25-8) .
1-Ethylpiperazine is a highly versatile, bifunctional cyclic amine. It serves as a critical nucleophilic building block in the synthesis of active pharmaceutical ingredients (APIs)—most notably the veterinary fluoroquinolone antibiotic, Enrofloxacin[4][5]—as well as various benzimidazole derivatives, agrochemicals, and industrial surfactants[6][7].
Physicochemical Data Profile
Understanding the thermodynamic and physical state of 1-Ethylpiperazine is paramount for designing safe and efficient synthetic workflows. The molecule features a secondary amine (N4) and a tertiary amine (N1, ethyl-substituted). This structural asymmetry dictates its boiling point, solubility, and nucleophilicity.
Table 1: Core Physicochemical Properties of 1-Ethylpiperazine
| Property | Value | Scientific Implication |
| CAS Number | 5308-25-8 | Definitive molecular identifier[1]. |
| Molecular Formula | C₆H₁₄N₂ | Dictates stoichiometric calculations[1]. |
| Molecular Weight | 114.19 g/mol | Used for precise molar equivalent scaling[1]. |
| Appearance | Clear, colorless to light yellow liquid | Discoloration (orange/brown) indicates oxidation[7]. |
| Boiling Point | 157 °C at 760 mmHg | Allows for high-temperature reflux in polar aprotic solvents[1][7]. |
| Melting Point | -60 °C | Remains liquid under standard cryogenic storage[7][8]. |
| Density | 0.895 – 0.899 g/mL at 25 °C | Critical for volumetric dispensing in scale-up[1][7]. |
| Refractive Index | n20/D 1.469 | Used for rapid purity verification via refractometry[1]. |
| Flash Point | 43 °C (109.4 °F) - Closed Cup | Classifies the chemical as a Flammable Liquid (Class 3)[1]. |
| Solubility | Miscible in water and organics | Facilitates homogeneous reactions but complicates aqueous workups[6][9]. |
Chemical Reactivity & Mechanistic Pathways
The synthetic utility of 1-Ethylpiperazine lies in the differential reactivity of its two nitrogen atoms. The N1 nitrogen is sterically hindered and electronically stabilized by the ethyl group (tertiary amine), rendering it primarily basic rather than nucleophilic. Conversely, the N4 nitrogen is a secondary amine with a highly accessible lone pair, making it an aggressive nucleophile.
This regioselectivity is exploited in Nucleophilic Aromatic Substitution (SNAr) and Buchwald-Hartwig cross-coupling reactions[10]. When reacted with an electrophilic aryl halide (such as the fluoroquinolone core in Enrofloxacin synthesis), the secondary amine of 1-Ethylpiperazine attacks the electron-deficient carbon, displacing the halide leaving group.
Fig 1: SNAr mechanism coupling 1-Ethylpiperazine to a fluoroquinolone core to yield Enrofloxacin.
Experimental Protocol: Synthesis of Enrofloxacin via SNAr
The following protocol details the self-validating synthesis of Enrofloxacin by coupling 1-Ethylpiperazine with 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
Causality in Design: We utilize an excess of 1-Ethylpiperazine and a tertiary amine base (Triethylamine) to act as acid scavengers. If the generated HCl is not neutralized, it will protonate the secondary amine of 1-Ethylpiperazine, rendering it non-nucleophilic and stalling the reaction.
Step-by-Step Methodology
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Reaction Setup:
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In a flame-dried, 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 10.0 g (35.5 mmol) of 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid.
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Suspend the solid in 50 mL of anhydrous Pyridine or Dimethyl Sulfoxide (DMSO). Rationale: Polar aprotic solvents stabilize the Meisenheimer complex transition state during SNAr.
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Nucleophile Addition:
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Thermal Activation:
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Heat the reaction mixture to 115–120 °C under a continuous nitrogen atmosphere.
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Maintain stirring for 12 to 16 hours. Monitor reaction progress via HPLC or TLC (DCM:MeOH 9:1) until the electrophile is completely consumed.
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Workup & Precipitation:
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Cool the reaction mixture to room temperature.
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Pour the mixture into 200 mL of ice-cold distilled water. Adjust the pH to 7.0–7.4 using dilute acetic acid. Rationale: Enrofloxacin is a zwitterion; adjusting to its isoelectric point minimizes aqueous solubility and maximizes precipitation.
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Isolation & Purification:
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Filter the resulting pale-yellow precipitate under vacuum.
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Wash the filter cake with cold water (2 x 30 mL) and cold ethanol (1 x 20 mL) to remove residual 1-Ethylpiperazine and pyridine.
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Recrystallize from a mixture of ethanol and dichloromethane to yield pure Enrofloxacin.
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Analytical Validation & Quality Control
To ensure the trustworthiness of the 1-Ethylpiperazine starting material before synthesis, the following analytical validations must be performed:
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Gas Chromatography (GC): Due to its volatility (BP 157 °C)[1], GC equipped with a Flame Ionization Detector (FID) is the gold standard for assaying 1-Ethylpiperazine purity (target ≥ 98.0%).
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Karl Fischer Titration: 1-Ethylpiperazine is hygroscopic. Moisture content must be validated to be < 0.5% to prevent the hydrolysis of sensitive electrophiles during coupling reactions.
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NMR Spectroscopy: ¹H NMR (CDCl₃) will show a distinct triplet for the methyl group (~1.1 ppm) and a quartet for the methylene group (~2.4 ppm) of the ethyl substituent, alongside the complex multiplets of the piperazine ring protons.
Safety, Handling, and Storage
1-Ethylpiperazine presents significant occupational hazards that require strict engineering controls:
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Flammability: With a closed-cup flash point of 43 °C, it is a Class 3 Flammable Liquid[1]. It must be stored in explosion-proof cabinets away from static discharge.
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Corrosivity & Toxicity: The compound is a severe skin and eye irritant (Skin Corr. 1B, Eye Dam. 1)[1]. It causes chemical burns upon contact. Handling requires Type ABEK respirator filters, heavy-duty nitrile gloves, and chemical splash goggles[1].
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Storage Conditions: It is air-sensitive and prone to absorbing atmospheric CO₂ (forming carbamate salts) and moisture[6]. It must be stored under an inert gas (Argon or Nitrogen) in tightly sealed amber glass containers below 30 °C.
References
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Thermo Scientific Chemicals. "1-Ethylpiperazine, 98% 100 g | Buy Online". Fisher Scientific. Available at: [Link]
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Qandil, A. M., et al. "Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1...". PubMed Central (PMC). Available at: [Link]
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Home Sunshine Pharma. "1-Ethylpiperazine CAS 5308-25-8 Manufacturers, Suppliers, Factory". HSP Pharma. Available at: [Link]
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Journal of Medicinal Chemistry. "Discovery of Non-antibacterial Enrofloxacin Derivatives with Emerging Antiaging Effects through Drug Repurposing and Secondary Development". ACS Publications. Available at: [Link]
Sources
- 1. 1-Ethylpiperazine 98 5308-25-8 [sigmaaldrich.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. molcore.com [molcore.com]
- 4. CAS 5308-25-8: 1-Ethylpiperazine | CymitQuimica [cymitquimica.com]
- 5. Crystal structure studies of 4-ethylpiperazin-1-ium 3,5-dinitrobenzoate, 4-methylpiperazin-1-ium 3,5-dinitrobenzoate and 4-methylpiperazin-1-ium 4-iodobenzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 1-Ethylpiperazine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.ca]
- 7. 1-Ethylpiperazine CAS 5308-25-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. chemsynthesis.com [chemsynthesis.com]
- 9. wap.guidechem.com [wap.guidechem.com]
- 10. pubs.acs.org [pubs.acs.org]
